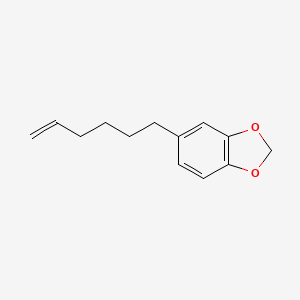

5-Hex-5-enyl-1,3-benzodioxole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

117845-20-2 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

5-hex-5-enyl-1,3-benzodioxole |

InChI |

InChI=1S/C13H16O2/c1-2-3-4-5-6-11-7-8-12-13(9-11)15-10-14-12/h2,7-9H,1,3-6,10H2 |

InChI Key |

GMDGOLVLYUACSD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Hex 5 Enyl 1,3 Benzodioxole and Its Analogues

Retrosynthetic Analysis of the 5-Hex-5-enyl-1,3-benzodioxole Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.in It involves the deconstruction of a target molecule through a series of imaginary steps, known as disconnections, to identify simpler, commercially available, or easily prepared starting materials. numberanalytics.comlkouniv.ac.in This backward-looking approach is fundamental to planning an efficient and logical synthetic route. numberanalytics.com

Disconnection Strategies for the Benzodioxole Moiety

The 1,3-benzodioxole (B145889) core is a key structural feature. The most common disconnection strategy involves breaking the two C-O bonds of the dioxole ring. This corresponds to the reverse of a methylenation reaction. This disconnection leads to two primary synthons: a catechol (1,2-dihydroxybenzene) unit and a one-carbon electrophile. The synthetic equivalent for the catechol is catechol itself, while for the C1 unit, a dihalomethane such as dichloromethane (B109758) or dibromomethane (B42720) is typically used.

Alternative strategies could involve more complex disconnections, especially for substituted benzodioxoles, but the catechol-based approach remains the most direct and widely employed method for constructing the unsubstituted ring system.

| Disconnection | Synthons | Synthetic Equivalents (Starting Materials) | Forward Reaction |

| C-O bonds of dioxole ring | Catechol dianion + Methylene (B1212753) dication | Catechol + Dihalomethane (e.g., CH₂Cl₂, CH₂Br₂) | Williamson ether synthesis / Methylenation |

Synthetic Approaches to Introduce the Hex-5-enyl Unit

The second key disconnection involves the C-C bond linking the hex-5-enyl side chain to the benzodioxole ring at the 5-position. This disconnection can be approached in several ways, primarily dictated by the type of bond-forming reaction envisioned for the forward synthesis.

A standard approach is a disconnection that leads to a nucleophilic benzodioxole synthon and an electrophilic hexenyl synthon. For example, a 5-lithio or 5-Grignard reagent of benzodioxole could be reacted with a 6-halo-1-hexene. Conversely, a 5-halobenzodioxole (an electrophile) can be coupled with a nucleophilic organometallic reagent derived from 1-hexene, such as a hex-5-enyl Grignard or organocuprate reagent.

Cross-coupling reactions represent a powerful strategy. A disconnection corresponding to a Suzuki-Miyaura coupling would lead to 5-bromo-1,3-benzodioxole and a hex-5-enylboronic acid or ester. worldresearchersassociations.com This is a highly reliable method for forming C(sp²)-C(sp³) bonds. Another viable disconnection is based on a Grignard reaction, which could involve reacting an appropriate aldehyde on the benzodioxole ring with a pentenyl magnesium bromide, followed by subsequent chemical modifications to achieve the final structure. mdpi.com

| Disconnection Strategy | Benzodioxole Synthon/Equivalent | Hex-5-enyl Synthon/Equivalent | Forward Reaction Type |

| Cross-Coupling | 5-Halo-1,3-benzodioxole | Hex-5-enylboronic acid/ester | Suzuki-Miyaura Coupling worldresearchersassociations.com |

| Grignard Reaction | 1,3-Benzodioxole-5-carbaldehyde | 5-Bromopentene (to form Grignard reagent) | Grignard Addition mdpi.com |

| Nucleophilic Substitution | 5-Lithio-1,3-benzodioxole | 6-Bromo-1-hexene | Alkylation |

Direct Synthesis Protocols for this compound

Following the logic of the retrosynthetic analysis, the forward synthesis can be executed through several distinct pathways.

Construction of the 1,3-Benzodioxole Ring System with Subsequent Functionalization

This approach begins with the formation of the 1,3-benzodioxole scaffold. The synthesis typically starts from catechol (1,2-dihydroxybenzene), which undergoes methylenation to form the 1,3-benzodioxole ring. This reaction is commonly achieved by reacting catechol with a disubstituted halomethane, such as dichloromethane, in the presence of a base.

Once the benzodioxole ring is formed, the next step is to introduce the hex-5-enyl chain at the 5-position. This can be achieved through electrophilic aromatic substitution. For instance, a Friedel-Crafts acylation using a suitable acyl halide, followed by reduction and subsequent manipulation of the functional group, could install the side chain. A patent describes a three-step process involving 5-selective catalytic acylation of a benzodioxole derivative, followed by reduction to an alcohol and subsequent dehydration to form a 5-(1-alkenyl)benzo lkouniv.ac.inCurrent time information in Bangalore, IN.dioxole. googleapis.com

Strategies Involving Pre-functionalized Benzodioxole Precursors

A more convergent and often higher-yielding strategy involves using a pre-functionalized benzodioxole that already contains a reactive group at the 5-position. Commercially available precursors like 5-bromo-1,3-benzodioxole or piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) are common starting points.

Starting from 5-bromo-1,3-benzodioxole, the hex-5-enyl chain can be introduced via a transition-metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly effective, reacting the aryl bromide with a hex-5-enylboronic acid derivative in the presence of a palladium catalyst and a base. worldresearchersassociations.com This method offers high functional group tolerance and generally provides good yields. worldresearchersassociations.com

Alternatively, starting from piperonal, a Wittig reaction with an appropriate phosphorane could be used to construct the carbon backbone of the side chain, although this might require further steps to achieve the desired hex-5-enyl structure. A Grignard reaction using 4-pentenyl magnesium bromide on an aldehyde precursor is also a documented method for creating a hex-5-enyl carbinol, which can be further processed. mdpi.com

| Precursor | Reaction | Reagents | Key Features |

| 5-Bromo-1,3-benzodioxole | Suzuki-Miyaura Coupling | Hex-5-enylboronic acid, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Base (e.g., K₂CO₃) | High yield, good functional group tolerance. worldresearchersassociations.com |

| 1,3-Benzodioxole-5-carbaldehyde | Grignard Reaction | 4-Pentenyl magnesium bromide, then dehydration/reduction steps | Forms a new stereocenter, requires multiple steps. mdpi.com |

| 5-Bromo-1,3-benzodioxole | Stille Coupling | Hex-5-enyltributylstannane, Pd catalyst | Milder conditions, avoids boronic acids. |

Optimization of Reaction Conditions for Yield and Selectivity

The success of any synthetic protocol often hinges on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions. google.com For the cross-coupling strategies mentioned above, several parameters are critical.

The choice of catalyst, ligand, base, and solvent can dramatically influence the outcome. For a Suzuki-Miyaura coupling, different palladium catalysts and phosphine (B1218219) ligands can be screened. The base is crucial for activating the boronic acid, with choices ranging from carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄). The solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane and an aqueous solution of the base, also plays a significant role in reaction efficiency. Temperature is another key variable; while many couplings proceed at elevated temperatures, optimizing to the lowest effective temperature can reduce byproduct formation. researchgate.net

The following table provides a conceptual framework for optimizing a Suzuki-Miyaura coupling for the synthesis of this compound, based on general principles observed in related reactions. researchgate.netdiva-portal.org

| Entry | Catalyst (mol%) | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | Toluene/H₂O | K₂CO₃ | 100 | Moderate |

| 2 | PdCl₂(dppf) (3) | Dioxane/H₂O | K₃PO₄ | 80 | Good |

| 3 | Pd(OAc)₂ (2) / SPhos (4) | 2-MeTHF/H₂O | K₃PO₄ | 90 | High |

| 4 | PdCl₂(dppf) (3) | Dioxane/H₂O | Cs₂CO₃ | 100 | Very High |

| 5 | Pd(PPh₃)₄ (5) | DMF | Na₂CO₃ | 120 | Low (Decomposition) |

This table is illustrative and represents typical optimization trends for Suzuki-Miyaura reactions.

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis relies heavily on catalytic reactions to achieve high efficiency, selectivity, and functional group tolerance. The construction of this compound and its derivatives is no exception, with various palladium-catalyzed and other transition-metal-catalyzed reactions playing a pivotal role.

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. mdpi.com These reactions, often catalyzed by transition metals like palladium, allow for the precise connection of two different organic fragments. mdpi.comillinois.edu

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. mdpi.comnih.gov This reaction is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of many boronic acids. mdpi.comnih.gov

In the context of synthesizing derivatives related to this compound, the Suzuki-Miyaura coupling can be employed to connect the 1,3-benzodioxole core with various side chains. For instance, a bromo-substituted 1,3-benzodioxole derivative can be coupled with an appropriate organoboron reagent to introduce different functionalities. worldresearchersassociations.com A general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Recent research has focused on developing more efficient catalytic systems. For example, new α-aminophosphonate ligands based on 1,3,4-oxadiazole (B1194373) have been shown to be effective in the palladium-catalyzed Suzuki-Miyaura coupling of aryl halides. researchgate.netacademie-sciences.fr These systems can achieve good yields for the synthesis of complex biaryl compounds, which are structurally related to derivatives of 1,3-benzodioxole. researchgate.netacademie-sciences.fr The use of specific palladium precursors, such as [Pd(OAc)₂], and bases like cesium carbonate (Cs₂CO₃) can significantly influence the reaction's efficiency. nih.govacademie-sciences.fr

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of 1,3-Benzodioxole Derivatives worldresearchersassociations.com

| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |

| 1 | 1-((6-bromobenzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 3,5-dimethylisoxazol-4-ylboronic acid | 1-((6-(3,5-dimethylisoxazol-4-yl)benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 60 |

| 2 | 1-((6-bromobenzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | pyrimidin-5-ylboronic acid | 1-((6-(pyrimidin-5-yl)benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 55 |

| 3 | 1-((6-bromobenzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 2-(pyrrolidin-1-yl)pyridin-5-ylboronic acid | 5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)-2-(pyrrolidin-1-yl)pyridine | 47 |

| 4 | 1-((6-bromobenzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 2-(methylsulfonyl)pyrimidin-5-ylboronic acid | 2-(methylsulfonyl)-5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)pyrimidine | 60 |

Data sourced from a study on the synthesis of new 1,3-benzodioxole derivatives. worldresearchersassociations.com

Besides the Suzuki-Miyaura coupling, other transition-metal-catalyzed reactions are instrumental in the synthesis of complex organic molecules.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgnih.gov It is a powerful method for forming carbon-carbon bonds with excellent trans selectivity. organic-chemistry.org The catalytic cycle typically involves oxidative addition, migratory insertion, β-hydride elimination, and regeneration of the catalyst. libretexts.org While direct applications to this compound are not extensively detailed in the provided results, the general utility of the Heck reaction for coupling aryl halides with alkenes makes it a relevant synthetic strategy for creating the hexenyl side chain on a benzodioxole ring.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgresearchgate.net This reaction is conducted under mild conditions and is highly effective for synthesizing aryl-alkynes and conjugated enynes. wikipedia.orgresearchgate.netorganic-chemistry.orgrsc.org For the synthesis of analogues of this compound, the Sonogashira coupling could be used to introduce an alkynyl group, which could then be further elaborated into the desired hexenyl chain. Recent advancements have led to the development of copper-free Sonogashira reactions and the use of green solvents. organic-chemistry.orgnanochemres.org

The Negishi coupling is a versatile nickel- or palladium-catalyzed reaction that couples organozinc compounds with various organic halides. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org This makes it particularly useful for synthesizing complex molecules. wikipedia.org The reaction generally proceeds with high yields and tolerates a wide range of functional groups. organic-chemistry.org This method could be applied to couple a zincated hexenyl chain with a halogenated 1,3-benzodioxole precursor.

Table 2: Overview of Other Relevant Cross-Coupling Reactions

| Reaction | Catalyst | Coupling Partners | Key Bond Formed |

| Heck Reaction | Palladium | Aryl/Vinyl Halide + Alkene | C(sp²)-C(sp²) |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne + Aryl/Vinyl Halide | C(sp)-C(sp²) |

| Negishi Coupling | Palladium or Nickel | Organozinc Compound + Organic Halide | C-C (sp³, sp², sp) |

Stereoselective and Asymmetric Synthesis of Chiral Analogues

The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. mdpi.comresearchgate.net Asymmetric synthesis strategies aim to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. sigmaaldrich.comyork.ac.uknih.gov

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and enantioselectivity. mdpi.comresearchgate.netunimi.it The reduction of prochiral ketones to chiral alcohols (carbinols) is a common and effective application of biocatalysis. unimi.itnih.gov

In a relevant study, various bacterial strains were screened for their ability to reduce 1-(benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)ethanone to its corresponding chiral alcohol. Lactobacillus paracasei BD101 was identified as a highly effective biocatalyst, producing (R)-1-(1,3-benzodioxol-5-yl)ethanol with excellent yield and over 99% enantiomeric excess. nih.gov This demonstrates the potential of biocatalytic reduction to produce chiral precursors for more complex analogues of this compound. The process is often carried out under mild, environmentally friendly conditions. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. york.ac.ukwikipedia.orgresearchgate.netscielo.org.mx After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.ukwikipedia.org This strategy has been widely applied in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netsfu.ca For instance, Evans' oxazolidinone auxiliaries are well-known for their effectiveness in controlling stereochemistry. researchgate.netscielo.org.mx An appropriate chiral auxiliary could be attached to the 1,3-benzodioxole core to guide the stereoselective introduction of the hexenyl side chain or its precursors.

Asymmetric catalysis employs a chiral catalyst to generate a chiral product from an achiral substrate. sigmaaldrich.comfrontiersin.org This approach is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the chiral product. sigmaaldrich.com Chiral ligands are often used to modify metal catalysts, transferring their chirality to the substrate during the reaction. libretexts.org For example, chiral biphenyl (B1667301) diphosphines like SYNPHOS and DIFLUORPHOS have been developed for Ru(II)-catalyzed asymmetric hydrogenation of prochiral ketones and olefins, which could be a key step in synthesizing chiral analogues of this compound. nih.gov Chiral Brønsted acids and bases are also emerging as powerful organocatalysts for a variety of asymmetric transformations. nih.govfrontiersin.org

Photoredox Catalysis and Radical-Mediated Pathways

Modern synthetic chemistry has been significantly advanced by the advent of photoredox catalysis, a strategy that utilizes visible light to initiate single-electron transfer (SET) processes. princeton.edu This approach provides access to reactive radical intermediates under mild conditions, enabling unique chemical transformations. princeton.edunih.gov

Generation and Trapping of Hex-5-enyl Radical Intermediates

The hex-5-enyl radical is a key intermediate in various radical cyclization reactions. wikipedia.org Its generation can be achieved through several methods, including the addition of a radical to an alkene or alkyne. rsc.org For instance, the radical derived from 3,3,4,4-tetrafluoro-4-iodobut-1-ene, initiated by either peroxide or a metal salt, can add to alk-1-enes to furnish hex-5-enyl radicals. rsc.org

Once generated, these radicals can be trapped in intramolecular cyclization reactions. wikipedia.org The regioselectivity of this cyclization is influenced by both steric and electronic factors. scispace.com Typically, the 5-exo cyclization is kinetically favored, leading to the formation of a five-membered ring, due to better orbital overlap in the chair-like transition state. wikipedia.org However, the presence of substituents on the radical or the double bond can alter this preference. scispace.com For example, a methyl group on the olefinic fragment can favor the formation of a six-membered ring. scispace.com The trapping of these radical intermediates is a critical step in the synthesis of various cyclic compounds. capes.gov.br

| Precursor | Initiator | Radical Intermediate | Trapping Method | Product Type |

| 3,3,4,4-tetrafluoro-4-iodobut-1-ene + alk-1-ene | Peroxide or Metal Salt | Substituted hex-5-enyl radical | Intramolecular cyclization | Cyclic compounds |

| Epoxides | Bis(cyclopentadienyl)titanium(III) chloride | C-centered radical | Intramolecular addition to olefins | Functionalized cyclopentanes |

Photoinduced Electron Transfer Mechanisms in Alkene Functionalization

Photoinduced electron transfer (PET) is a fundamental process in photoredox catalysis, initiating a wide range of alkene functionalization reactions. unc.edu In a typical PET process, a photocatalyst, upon absorbing visible light, becomes excited and can then act as either a single-electron oxidant or reductant. nih.gov

In the context of alkene functionalization, PET can lead to the formation of a radical anion or a radical cation from the alkene. researchgate.netresearchgate.net For example, an excited photocatalyst can transfer an electron to an electron-deficient alkene, generating a radical anion. researchgate.net This radical anion can then react with a carbon-centered radical, which is formed from the radical cation of an organosilicon compound. researchgate.net

Alternatively, the formation of an electron donor-acceptor (EDA) complex between an alkene and another molecule can lead to photoinduced functionalization without the need for a traditional photocatalyst. rsc.org Visible light excitation of the EDA complex triggers a single-electron transfer, generating radical intermediates that can then functionalize the alkene. rsc.orgrsc.org This strategy has been successfully employed for the imino functionalization of alkenes. rsc.org

Organic photoredox catalysts, such as acridinium (B8443388) salts, offer a more sustainable and versatile alternative to traditional transition-metal catalysts. unc.edu They possess expanded redox windows, enabling the generation of a wider variety of radical species and facilitating previously inaccessible reactions. unc.edu

Derivatization Strategies for this compound

The presence of a terminal alkene in this compound provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Functionalization of the Terminal Alkene Moiety

The terminal double bond of this compound is susceptible to electrophilic addition reactions. For instance, hydrohalogenation, the addition of hydrogen halides (such as HBr), can proceed via a Markovnikov or anti-Markovnikov pathway depending on the reaction conditions. While the specific application to this compound is not detailed in the provided results, the general principles of alkene chemistry apply.

Hydration, the addition of water across the double bond, can also be achieved. This transformation typically requires acid catalysis to yield the corresponding alcohol.

The terminal alkene can be readily oxidized to introduce oxygen-containing functional groups.

Epoxidation: The conversion of the alkene to an epoxide can be accomplished using various oxidizing agents. This reaction is a cornerstone of organic synthesis, providing a gateway to a multitude of other functional groups.

Dihydroxylation: The formation of a diol from the alkene can be achieved through methods like the Sharpless asymmetric dihydroxylation, which allows for the stereocontrolled synthesis of chiral diols. thieme-connect.de This reaction often utilizes osmium tetroxide as a catalyst in the presence of a stoichiometric co-oxidant. thieme-connect.de

Oxidative Cleavage: The double bond can be cleaved to form carbonyl compounds. This can be achieved using strong oxidizing agents like ozone (ozonolysis) or potassium permanganate (B83412) under harsh conditions. Greener methodologies for this transformation are being developed. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The terminal alkene of the 5-hexenyl side chain in this compound serves as a reactive handle for various cycloaddition reactions, enabling the construction of complex cyclic structures. These reactions are fundamental in expanding the molecular diversity of benzodioxole derivatives.

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. wikipedia.orgnumberanalytics.com In this context, the terminal double bond of this compound can act as a dienophile, reacting with a conjugated diene. The reactivity of the dienophile is typically enhanced by the presence of electron-withdrawing groups, though reactions with unactivated alkenes can proceed under thermal conditions. wikipedia.org For instance, the reaction of an analogue, isosafrole, with 3,4,5-trimethoxycinnamic acid derivatives has been studied, demonstrating the feasibility of such cycloadditions, albeit sometimes requiring high temperatures and long reaction times. acs.org A dehydrogenative variant of the Diels-Alder reaction, catalyzed by Pd(II)/bis-sulfoxide, allows for the conversion of simple terminal olefins, like the one present in the target molecule's analogues, into complex cycloadducts in a single step. nih.gov

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is a key consideration. masterorganicchemistry.com Dienes substituted with electron-donating groups at the 1-position tend to yield "ortho" (1,2-adduct) products, while those substituted at the 2-position favor "para" (1,4-adduct) products when reacting with an alkene like that in this compound. masterorganicchemistry.com

[2+2] Cycloaddition: This reaction class offers a direct route to cyclobutane (B1203170) rings. csic.es The alkene of the hexenyl chain can undergo [2+2] cycloaddition with another alkene, an allene, or a ketene (B1206846). These reactions can be initiated thermally or photochemically. Transition metal catalysis has also emerged as a method to facilitate these cycloadditions. csic.es For example, the cycloaddition of allenes with alkenes has been studied extensively, providing a pathway to methylene-substituted cyclobutanes. csic.es While direct examples involving this compound are not prominent in the literature, the reactivity principles of terminal alkenes suggest its potential participation in such transformations.

[2+2+2] Cycloaddition: This powerful reaction variant, often catalyzed by transition metals like rhodium or titanium, can construct six-membered rings from three unsaturated components. chemicalbook.comthieme-connect.de For instance, a rhodium-catalyzed [2+2+2] cycloaddition of alkynes with isocyanates has been reported using a ligand based on a 4,4'-bi-1,3-benzodioxole scaffold. chemicalbook.com This demonstrates the compatibility of the benzodioxole moiety with such catalytic systems, suggesting that analogues of this compound could potentially be synthesized or functionalized using these advanced cyclization strategies.

Table 1: Examples of Cycloaddition Reactions with 1,3-Benzodioxole Analogues

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diels-Alder | Isosafrole, 3,4,5-Trimethoxycinnamic Acid | Xylene, 205°C, 96 hours | Substituted cyclohexene | acs.org |

| Dehydrogenative Diels-Alder | Terminal Olefins (e.g., Safrole) | Pd(II)/bis-sulfoxide | Cycloadduct | nih.gov |

| [2+2] Cycloaddition | 1,3-Dimethylallene, Acrylonitrile | Thermal | Substituted cyclobutanes | csic.es |

| [2+2+2] Cycloaddition | Alkynes, Isocyanates | Rhodium complex with (S)-DTBM-SEGPHOS® ligand | Heterocyclic rings | chemicalbook.com |

Transformations Involving the 1,3-Benzodioxole Ring

The 1,3-benzodioxole ring system is not merely a passive scaffold; it actively participates in a range of chemical transformations that allow for further functionalization or complete structural alteration.

The 1,3-benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). wku.edu The methylenedioxy group is an activating, ortho-para directing group. Given that the C4 and C7 positions (ortho to the oxygens) are sterically hindered, substitution typically occurs at the C5 and C6 positions (equivalent to para and meta to one oxygen, respectively). The 5-position is generally the most favored site for substitution due to the electronic effects of the methylenedioxy group.

Nitration: The introduction of a nitro group onto the benzodioxole ring is a well-established transformation. Typically, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺). The reaction with 1,3-benzodioxole is highly regioselective, yielding 5-nitro-1,3-benzodioxole (B1580859) as the major product. Careful control of temperature and acid concentration is necessary to prevent over-nitration.

Halogenation: Bromination of the benzodioxole ring can be achieved using various brominating agents. The presence of the electron-donating methylenedioxy group facilitates this reaction. wku.educymitquimica.com For example, 5-bromo-1,3-benzodioxole can be synthesized in high yield by treating 1,3-benzodioxole with a suitable bromine source. wku.edu The introduction of bromine provides a versatile handle for subsequent cross-coupling reactions. cymitquimica.com

Friedel-Crafts Reactions: The electron-rich nature of the benzodioxole ring allows it to undergo Friedel-Crafts acylation and alkylation. For instance, 1-(1,3-Benzodioxol-5-yl)-1-hexanone can be synthesized through the condensation of 1,3-benzodioxole with hexanoyl chloride in the presence of a Lewis acid catalyst.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 1,3-Benzodioxole

| Reaction | Reagent(s) | Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-1,3-benzodioxole | |

| Bromination | Brominating Agent (e.g., NBS/H₂SO₄) | 5-Bromo-1,3-benzodioxole | wku.edu |

| Acylation | Hexanoyl Chloride / Lewis Acid | 1-(1,3-Benzodioxol-5-yl)-1-hexanone |

The dioxole ring, while generally stable, can be modified or cleaved under specific conditions, providing access to catechol derivatives, which are valuable synthetic intermediates.

Chemical Cleavage: A common method for cleaving the methylenedioxy bridge involves the use of strong Lewis acids, such as aluminum chloride (AlCl₃). scielo.br This reaction proceeds via the formation of a chloromethyl ether intermediate. Depending on the workup conditions, the final product can be the corresponding catechol or a mono-O-methylated phenol. The regioselectivity of the cleavage can be influenced by other substituents on the aromatic ring; electron-withdrawing groups direct the formation of specific chloromethyl ether regioisomers. scielo.br Other reagents, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), are also effective for the cleavage of the methylenedioxy ether.

Oxidative Modification and Cleavage: In some cases, the dioxole ring can be modified without complete cleavage. For example, the reaction of alkyl-substituted benzenes with o-chloranil can lead to the formation of 4,5,6,7-tetrachloro-1,3-benzodioxoles through benzylic oxidation and subsequent acetal (B89532) formation. nih.gov Furthermore, electrochemical methods have been developed to functionalize the C2 position of the 1,3-benzodioxole ring, converting it into a fluorinated orthoester. d-nb.info This transformation proceeds via a 1,3-benzodioxolium cation intermediate. d-nb.info

Biological Ring-Opening: The 1,3-benzodioxole moiety is also susceptible to metabolic ring-opening. For example, the biodegradation of 2,2-difluoro-1,3-benzodioxole (B44384) by the bacterium Pseudomonas putida F1 involves an initial oxidation by toluene dioxygenase to form a dihydrodiol. nih.gov This intermediate is unstable and decomposes to release fluoride (B91410) ions and pyrogallol (B1678534) (1,2,3-trihydroxybenzene), demonstrating a complete cleavage of the dioxole ring. nih.gov Similarly, the metabolism of drugs like stiripentol, which contains a 1,3-benzodioxole structure, can involve ring-opening to form hydroxyl-substituted, more hydrophilic metabolites. nih.govresearchgate.net

Table 3: Methods for Modification and Ring-Opening of the 1,3-Benzodioxole Ring

| Method | Reagent(s)/Condition(s) | Product Type(s) | Reference |

|---|---|---|---|

| Lewis Acid Cleavage | AlCl₃ in CH₂Cl₂ | Catechols, Mono-O-methylated phenols | scielo.br |

| C2-Functionalization | Constant current electrolysis, HFIP | 2-Alkoxy-1,3-benzodioxoles | d-nb.info |

| Biological Cleavage | Pseudomonas putida F1 (Toluene dioxygenase) | Pyrogallol derivatives | nih.gov |

| Metabolic Cleavage | In vivo metabolism (e.g., of Stiripentol) | Hydroxyl-substituted catechols | nih.govresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 5 Hex 5 Enyl 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. This includes identifying the chemical environment of each atom, determining how atoms are connected through chemical bonds, and even deducing their spatial relationships.

One-Dimensional NMR (¹H and ¹³C) for Proton and Carbon Environments

One-dimensional NMR spectra are fundamental to the structural elucidation process. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, their electronic environments, and the number of neighboring protons. The ¹³C NMR spectrum, in turn, provides information on the number of different types of carbon atoms present in the molecule.

For 5-Hex-5-enyl-1,3-benzodioxole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, and the various protons of the hexenyl side chain. The chemical shifts, reported in parts per million (ppm), are indicative of the local electronic environment of each proton. For instance, the aromatic protons are expected to resonate in the downfield region (typically 6.5-7.0 ppm) due to the deshielding effect of the aromatic ring current. The two protons of the methylenedioxy group would likely appear as a singlet around 5.9 ppm. The protons of the hexenyl chain will exhibit characteristic signals, with the terminal vinyl protons being the most downfield among the aliphatic protons.

The ¹³C NMR spectrum will complement the proton data by showing a signal for each unique carbon atom. The number of signals will confirm the total number of distinct carbon environments. The chemical shifts of the carbon atoms in the aromatic ring, the methylenedioxy group, and the hexenyl chain will all appear in their characteristic regions, allowing for a preliminary assignment of the carbon skeleton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2', H-6' (Aromatic) | 6.6-6.8 | m | - |

| H-5' (Aromatic) | 6.7-6.9 | d | ~8.0 |

| O-CH₂-O | ~5.9 | s | - |

| H-1 | 2.4-2.6 | t | ~7.5 |

| H-2 | 1.5-1.7 | m | - |

| H-3 | 1.3-1.5 | m | - |

| H-4 | 2.0-2.2 | q | ~7.0 |

| H-5 | 5.7-5.9 | m | - |

| H-6 (trans) | 4.9-5.1 | d | ~17.0 |

| H-6 (cis) | 4.9-5.1 | d | ~10.0 |

Note: These are predicted values based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1', C-4' (Aromatic) | 145-148 |

| C-2', C-6' (Aromatic) | 108-110 |

| C-3', C-5' (Aromatic) | 120-122 |

| O-CH₂-O | ~101 |

| C-1 | 35-37 |

| C-2 | 31-33 |

| C-3 | 28-30 |

| C-4 | 33-35 |

| C-5 | ~139 |

| C-6 | ~114 |

Note: These are predicted values based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides a wealth of information, complex molecules often exhibit overlapping signals that can be difficult to interpret. Two-dimensional NMR techniques overcome this limitation by spreading the NMR signals across two frequency axes, revealing correlations between different nuclei.

The COSY experiment is one of the most fundamental 2D NMR techniques, used to identify protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons in the hexenyl side chain. For example, the protons at C-1 would show a correlation to the protons at C-2, which in turn would correlate with the protons at C-3, and so on, allowing for the entire spin system of the side chain to be traced. Correlations between the aromatic protons would also be visible, confirming their connectivity on the benzodioxole ring.

The HSQC experiment is a powerful tool for establishing direct, one-bond correlations between protons and the carbon atoms to which they are attached. google.com Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This technique is invaluable for unambiguously assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. For this compound, the HSQC spectrum would show correlations between each proton and its directly bonded carbon, for example, the aromatic protons to their respective aromatic carbons, and the protons of the hexenyl chain to their corresponding carbons.

Table 3: Predicted HSQC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) |

| Aromatic Protons | Aromatic Carbons |

| O-CH₂-O | O-CH₂-O |

| H-1 | C-1 |

| H-2 | C-2 |

| H-3 | C-3 |

| H-4 | C-4 |

| H-5 | C-5 |

| H-6 | C-6 |

Note: This table illustrates the expected direct C-H correlations.

The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for piecing together different fragments of the molecule and for assigning quaternary (non-protonated) carbons. In the case of this compound, the HMBC spectrum would reveal correlations between the proton at C-1 of the hexenyl chain and the aromatic carbons C-4' and C-5', thus confirming the attachment point of the side chain to the benzodioxole ring. Correlations from the aromatic protons to the quaternary carbons of the benzodioxole ring would also be observed, allowing for their complete assignment.

The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. google.com This is based on the Nuclear Overhauser Effect, where the magnetization of one proton can be transferred to another if they are close in space (typically within 5 Å). For a flexible molecule like this compound, the NOESY spectrum could provide insights into the preferred conformations of the hexenyl side chain relative to the benzodioxole ring. For example, correlations might be observed between the protons at C-1 of the side chain and the aromatic proton at C-6', indicating a folded conformation where these protons are in close spatial proximity.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved, providing a detailed picture of its atomic connectivity and three-dimensional arrangement.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides critical information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. For this compound, the molecular formula is C₁₃H₁₆O₂. epa.gov HRMS analysis provides the monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element in the molecule. The calculated monoisotopic mass for C₁₃H₁₆O₂ is 204.11503 g/mol . epa.gov Experimental determination of this exact mass via HRMS serves to unambiguously confirm the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₂ |

| Average Mass | 204.269 g/mol |

| Monoisotopic Mass | 204.11503 g/mol |

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural characteristics of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While direct MS/MS studies on this compound are not extensively documented, the fragmentation pathways can be predicted based on its structure and data from closely related compounds like safrole (5-allyl-1,3-benzodioxole). mdma.chresearchgate.net

In a typical electron ionization (EI) mass spectrum, the molecular ion (M•+) would be observed at m/z 204. The primary fragmentation events are expected to involve the hexenyl side chain and the benzodioxole ring. chemguide.co.ukmsu.edu A significant fragmentation pathway would likely be the cleavage of the C-C bond beta to the aromatic ring, a common fragmentation for alkylbenzenes, leading to the formation of a stable tropylium-like cation. Loss of the hexenyl chain would result in a fragment corresponding to the benzodioxole moiety. Further fragmentation could involve rearrangements and cleavages within the hexenyl chain and the dioxole ring itself, providing a characteristic fingerprint for the molecule. chemguide.co.uk

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment | Fragmentation Pathway |

| 204 | [C₁₃H₁₆O₂]•+ | Molecular Ion (M•+) |

| 135 | [C₈H₇O₂]+ | Loss of pentenyl radical (•C₅H₉) via benzylic cleavage |

| 121 | [C₇H₅O₂]+ | Fragmentation of the side chain |

| 77 | [C₆H₅]+ | Phenyl cation from cleavage of the aromatic ring |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for analyzing volatile compounds and assessing the purity of a sample. scielo.br In the analysis of this compound, the sample would be injected into the GC, where it is vaporized and separated from any impurities based on differences in boiling point and affinity for the stationary phase of the GC column. mdma.chscielo.br

As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for each separated peak. The retention time from the GC and the mass spectrum from the MS together allow for high-confidence identification of the main compound and any volatile impurities. scielo.br For instance, unreacted starting materials or by-products from its synthesis could be identified and quantified, thus establishing the purity of the this compound sample. mdma.ch

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated systems within a molecule.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | =C-H (alkene and aromatic) |

| 2925-2855 | C-H Stretch | -C-H (aliphatic) |

| ~1640 | C=C Stretch | Alkene (terminal) |

| 1600, 1505, 1490 | C=C Stretch | Aromatic ring |

| ~1250, ~1040 | C-O-C Asymmetric & Symmetric Stretch | Dioxole ether linkage |

| ~920 | =C-H Bend (Out-of-plane) | Terminal alkene |

The spectrum would be expected to show characteristic C-H stretching vibrations for both the aromatic ring and the aliphatic/alkenyl chain. Key diagnostic peaks would include the C=C stretching of the terminal alkene and the aromatic ring, as well as the strong C-O-C stretching vibrations characteristic of the methylenedioxy (dioxole) group. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. epa.gov The UV-Vis spectrum of this compound would be dominated by the absorptions of the benzodioxole chromophore. The isolated double bond in the hexenyl chain is not conjugated with the aromatic ring and is therefore not expected to significantly alter the primary absorption maxima. kemdikbud.go.id

Analysis of related compounds like safrole and isosafrole shows characteristic absorption bands in the UV region. nih.govnist.gov The primary absorption is due to π → π* transitions within the substituted benzene (B151609) ring. The presence of the oxygen atoms in the dioxole ring acts as auxochromes, influencing the position and intensity of these absorption bands. Typically, substituted benzene rings of this nature exhibit strong absorption maxima around 230-240 nm and another, slightly weaker band around 280-290 nm. kemdikbud.go.idnist.gov

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~235 | π → π | Benzodioxole Ring |

| ~285 | π → π | Benzodioxole Ring |

X-ray Crystallography for Solid-State Structure Determination

There is no publicly available research detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, and precise unit cell dimensions has not been documented.

Crystal Structure Elucidation and Bond Parameters

Without experimental crystallographic data, the precise bond lengths and angles for the solid-state structure of this compound remain undetermined. While theoretical calculations could provide estimates, they lack the empirical validation derived from X-ray diffraction analysis. For other related benzodioxole-containing molecules, X-ray crystallography has been a crucial technique for confirming molecular structures and understanding their conformations. nih.govuniba.it

Analysis of Intermolecular Interactions

A definitive analysis of intermolecular interactions, such as hydrogen bonding or π-π stacking, for this compound is not possible without a determined crystal structure. Such interactions are fundamental to understanding the packing of molecules in the solid state and can influence the physical properties of the material. In other complex molecules, non-covalent intermolecular forces play a significant role in their structural organization. google.com

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration

The carbon atom at the 5-position of the benzodioxole ring, being attached to four different groups (the benzodioxole ring, a hydrogen atom, the hexenyl chain, and forming part of the ring), would make the molecule chiral if the double bond in the hexenyl chain were not at the terminal position. However, with the double bond at the 5-position of the hexenyl chain, the molecule is achiral, and therefore, it does not exhibit enantiomeric properties. Chiroptical techniques are used for the analysis of chiral molecules. nih.govacs.org

Polarimetry for Optical Rotation Measurement

As this compound is an achiral molecule, it will not exhibit optical rotation. Therefore, polarimetry measurements would yield a value of zero.

Circular Dichroism (CD) Spectroscopy for Chiral Molecules

Circular dichroism spectroscopy is a powerful tool for studying chiral molecules. rsc.orgresearchgate.net Since this compound is achiral, it will not produce a circular dichroism spectrum.

Computational and Theoretical Investigations of 5 Hex 5 Enyl 1,3 Benzodioxole

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations excel at describing static properties, molecular modeling and dynamics simulations are used to explore the conformational flexibility and time-dependent behavior of molecules.

A conformational analysis involves systematically rotating the dihedral angles of the flexible chain and calculating the energy of each resulting structure. This maps out the potential energy surface (PES). A detailed study on safrole combined FTIR spectroscopy with quantum chemical calculations (DFT and CCSD(T)) to investigate the rotation of its allyl group. researchgate.net The researchers were able to identify multiple stable conformers and quantify their relative energies, demonstrating that dispersion interactions play a key role in determining their stability. researchgate.net Similarly, another study on N-acylhydrazone derivatives of safrole used conformational analysis to establish a relationship between the molecule's 3D shape (linear vs. folded) and its biological activity. tandfonline.com

For the longer hex-5-enyl chain, such an analysis would reveal the preferred spatial arrangements, from extended (linear) to folded conformations where the terminal double bond may interact with the benzodioxole ring.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation provides a "movie" of molecular behavior, offering insights into flexibility, conformational changes, and interactions with a solvent or a biological target.

MD simulations have been extensively applied to safrole, primarily to understand its metabolic activation and toxicity. nih.govnih.gov These studies simulate the interaction of safrole within the active site of cytochrome P450 enzymes, revealing how the molecule orients itself and how its flexibility influences the likelihood of a metabolic reaction. nih.govresearchgate.net Other MD simulations have investigated how a safrole-derived DNA adduct distorts the DNA double helix, using the GROMOS force field to describe the molecular interactions. acs.org

For 5-Hex-5-enyl-1,3-benzodioxole, an MD simulation could be used to:

Simulate the molecule in a solvent (e.g., water or an organic solvent) to observe its dynamic conformational preferences.

Study its flexibility and the time scales of motion of the hexenyl chain.

Model its interaction with a surface or a receptor site to understand potential binding modes.

These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic characteristics of organic molecules. orientjchem.orgscispace.com By calculating the molecule's optimized geometry in a simulated environment, it is possible to generate theoretical spectra that aid in structural confirmation and analysis. niscpr.res.inresearchgate.net These calculations are based on fundamental principles where the molecular properties are determined by the derivatives of the energy. q-chem.com

For this compound, DFT calculations can predict the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. q-chem.comschrodinger.com Similarly, the simulation of molecular vibrations allows for the prediction of Infrared (IR) absorption frequencies. scispace.com The calculated vibrational wavenumbers are often scaled by a specific factor to achieve better agreement with experimental data. scispace.com Comparing these predicted spectra with experimentally obtained data is a powerful method for structural elucidation. schrodinger.com

Table 4.2.3.1: Predicted Spectroscopic Data for this compound Illustrative values based on DFT calculations for analogous structures.

| Parameter | Predicted Value | Associated Structural Fragment |

| ¹H NMR Chemical Shifts (δ, ppm) | ||

| 6.65 - 6.78 | Aromatic Protons (Ar-H) | |

| 5.93 | Dioxole Methylene (B1212753) Protons (O-CH₂-O) | |

| 5.75 - 5.85 | Internal Vinyl Proton (-CH=CH₂) | |

| 4.90 - 5.05 | Terminal Vinyl Protons (=CH₂) | |

| 2.55 | Benzyl-type Protons (Ar-CH₂) | |

| 2.05 | Allylic Protons (-CH₂-CH=CH₂) | |

| 1.40 - 1.75 | Methylene Protons (-CH₂-) | |

| ¹³C NMR Chemical Shifts (δ, ppm) | ||

| 147.8, 146.0 | Aromatic Carbons (Ar-C-O) | |

| 138.8 | Internal Vinyl Carbon (-CH=) | |

| 121.6, 109.2, 108.3 | Aromatic Carbons (Ar-CH) | |

| 114.5 | Terminal Vinyl Carbon (=CH₂) | |

| 101.1 | Dioxole Methylene Carbon (O-CH₂-O) | |

| 35.7, 33.5, 31.4, 28.8 | Alkyl Carbons (-CH₂-) | |

| Key IR Vibrational Frequencies (cm⁻¹) | ||

| 3075 | Aromatic C-H Stretch | |

| 2850-2930 | Aliphatic C-H Stretch | |

| 1641 | Alkene C=C Stretch | |

| 1488, 1505 | Aromatic C=C Stretch | |

| 1245, 1038 | Asymmetric & Symmetric C-O-C Stretch scispace.com |

**4.3. Predictive Computational Chemistry for Chemical Reactivity and Selectivity

Predictive computational models provide profound insights into the chemical behavior of this compound, allowing for the rationalization of its reactivity and the prediction of reaction outcomes.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the structure at the highest point on the reaction energy profile. masterorganicchemistry.com Computational methods can locate and characterize these high-energy, transient structures. fossee.in The energy difference between the reactants and the transition state defines the activation energy, a critical factor that governs the reaction rate. masterorganicchemistry.com For this compound, TS calculations could be applied to model reactions like electrophilic addition across the hexenyl double bond or electrophilic aromatic substitution on the benzodioxole ring. The Nudged Elastic Band (NEB) method is one common technique used to find the minimum energy path between reactants and products, revealing the transition state. arxiv.org The presence of a single imaginary frequency in the calculated vibrational spectrum confirms that the located structure is a true transition state. fossee.in

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO represents the region of the molecule most likely to donate electrons (nucleophilic site), while the LUMO indicates the region most likely to accept electrons (electrophilic site). researchgate.net In this compound, the electron-donating nature of the oxygen atoms is expected to raise the energy of the HOMO and localize it primarily on the aromatic ring and the alkene double bond, making these sites susceptible to attack by electrophiles. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability and reactivity. researchgate.net

Table 4.3.2.1: Predicted Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Predicted Energy (Illustrative) | Primary Localization |

| HOMO | -5.8 eV | Benzodioxole Ring and Alkene π-system |

| LUMO | 1.5 eV | Aromatic Ring and Alkene π*-system |

| HOMO-LUMO Gap (ΔE) | 7.3 eV | Entire Molecule |

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction rates and equilibria. ucsb.edu Computational models can account for these crucial interactions through two primary approaches: implicit and explicit solvent models. ucsb.eduspringernature.com Implicit (or continuum) models approximate the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution. springernature.com Explicit models involve surrounding the solute molecule with a number of individual solvent molecules. While computationally more expensive, explicit models can capture specific interactions like hydrogen bonding. ucsb.edu For a molecule like this compound, modeling reactions in various solvents (e.g., polar aprotic vs. nonpolar) can predict how the solvent stabilizes or destabilizes charged intermediates and transition states, thereby affecting the reaction pathway and outcome. researchgate.net

In Silico Approaches for Compound Characterization and Screening

In silico techniques, particularly those leveraging machine learning, are transforming the way chemical compounds are characterized and screened for desired properties, accelerating the discovery process. nih.gov

Machine learning (ML) algorithms can be trained on large datasets of known molecules to create predictive models for various chemical and biological properties. arxiv.orgresearchgate.net These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, learn the correlation between a molecule's structure and its activity or properties. nih.govnih.gov The process involves converting chemical structures into numerical descriptors or "fingerprints," which are then used as input for algorithms like random forests, support vector machines, or neural networks. nih.govmdpi.com For this compound, such models could rapidly predict key physicochemical properties, streamlining its evaluation for various applications. nih.gov

Table 4.4.1.1: Examples of Properties Predictable by Machine Learning

| Property | Predicted Value (Illustrative) | Common ML Model | Significance |

| Boiling Point | ~280 °C | Gradient Boosting Regression | Basic physical property for purification and handling. |

| LogP (Partition Coefficient) | 4.1 | Random Forest mdpi.com | Predicts lipophilicity and membrane permeability. |

| Aqueous Solubility (logS) | -4.5 | Neural Network ijnc.ir | Important for formulation and bioavailability. |

| Cytochrome P450 Inhibition | Potential Inhibitor | Support Vector Machine | Predicts potential for drug-drug interactions. |

Data Mining and Cheminformatics for Structural Insights

Data mining and cheminformatics are essential computational tools for analyzing large datasets of chemical information to uncover structural insights and predict properties of molecules like this compound. nih.gov These approaches allow researchers to identify patterns in chemical structures, predict biological activities, and understand structure-activity relationships (SAR) without conducting exhaustive laboratory experiments. nih.gov While specific data mining studies focusing exclusively on this compound are not extensively documented in public literature, the principles can be applied by examining its structural analogs, such as safrole and other benzodioxole derivatives. nih.govresearchgate.net

Cheminformatics begins with the representation of the molecule's two-dimensional (2D) and three-dimensional (3D) structure, which is then used to calculate a variety of molecular descriptors. imsc.res.in These descriptors quantify different aspects of the molecule's topology, geometry, and electronic distribution. Large chemical databases, such as PubChem and the Cambridge Structural Database (CSD), serve as the primary sources for mining structural and property data of known compounds. nih.govbiokeanos.com

Molecular Descriptor Analysis

For this compound, a range of physicochemical and topological descriptors can be calculated to understand its chemical nature. These descriptors are fundamental for any quantitative structure-activity relationship (QSAR) or data mining study. nih.govresearchgate.net Key descriptors include molecular weight, logP (a measure of lipophilicity), hydrogen bond donors and acceptors, and topological surface area.

Table 1: Calculated Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H16O2 | epa.gov |

| Average Mass | 204.269 g/mol | epa.gov |

| Monoisotopic Mass | 204.11503 g/mol | epa.gov |

| XLogP3 | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 4 | Computed |

| Topological Polar Surface Area (TPSA) | 18.5 Ų | Computed |

Note: "Computed" values are derived from standard cheminformatics software based on the known structure and are provided for illustrative purposes.

These descriptors provide a quantitative profile of the molecule. For instance, the XLogP3 value of 2.8 suggests moderate lipophilicity, which can influence its absorption and distribution in biological systems. nih.gov The absence of hydrogen bond donors and the presence of two acceptors (the oxygen atoms in the dioxole ring) are key features for molecular interactions. nih.gov

Structural Similarity and Substructure Searching

A core function of cheminformatics is to identify structurally similar compounds to a query molecule. For this compound, this involves searching chemical databases for molecules that share the 1,3-benzodioxole (B145889) scaffold or have a similar aliphatic side chain. This process helps in identifying compounds with potentially related biological activities or toxicological profiles.

The 1,3-benzodioxole moiety is a recognized structural scaffold in many compounds. researchgate.net Data mining efforts can analyze the prevalence of this scaffold and its substitution patterns across large databases to understand its contribution to various molecular properties.

Table 2: Representative Benzodioxole Analogs for Comparative Analysis

| Compound Name | Structure | Key Difference from this compound |

|---|---|---|

| This compound | C13H16O2 | Reference Compound |

| Safrole | C10H10O2 | Allyl side chain (shorter) |

| Isosafrole | C10H10O2 | Propenyl side chain (isomer of Safrole) nist.gov |

By comparing the structural and activity data of these analogs, researchers can infer how the specific hexenyl side chain of this compound influences its properties relative to its close chemical relatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to build mathematical models that correlate variations in molecular structure with changes in biological activity. dntb.gov.ua Although no specific QSAR models for this compound are published, the methodology would involve:

Data Set Collection: Assembling a dataset of benzodioxole derivatives with measured biological activity (e.g., receptor binding affinity, enzyme inhibition). lookchem.com

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms to create an equation that links the descriptors to the activity. nih.gov

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

Such models can predict the potential activity of new or untested compounds like this compound based solely on its structure. The insights from QSAR often come in the form of contour maps, which visualize regions where steric bulk or electrostatic charge would favorably or unfavorably impact activity. nih.gov For the benzodioxole class, studies have shown that the nature and position of substituents on the ring and side chain are critical determinants of activity. dntb.gov.ua

Reactivity and Reaction Mechanisms of 5 Hex 5 Enyl 1,3 Benzodioxole

Fundamental Reactivity of the 1,3-Benzodioxole (B145889) Moiety

The 1,3-benzodioxole functional group, also known as the methylenedioxyphenyl group, is a key structural feature found in a variety of natural products and synthetic compounds. chemicalbook.comwikipedia.orgwikipedia.org This bicyclic structure, consisting of a benzene (B151609) ring fused to a dioxole ring, exhibits unique reactivity due to the electronic properties of the methylenedioxy bridge. chemicalbook.comcymitquimica.com

Mechanisms of Aromatic Functionalization

The 1,3-benzodioxole ring is electron-rich, making it susceptible to electrophilic aromatic substitution reactions. chemicalbook.comcymitquimica.com The two oxygen atoms of the dioxole ring donate electron density to the aromatic ring, activating it towards electrophilic attack.

Classic electrophilic substitution reactions such as halogenation, nitration, and acylation typically result in substitution at the 5-position. wiley.com For instance, the bromination of 1,3-benzodioxole yields 5-bromo-1,3-benzodioxole. wku.edu Similarly, nitration leads to the formation of 5-nitro-1,3-benzodioxole (B1580859). The directing effect of the methylenedioxy group favors substitution at the position para to the oxygen atoms.

While the 5-position is the most common site for electrophilic attack, functionalization at the 4-position is more challenging to achieve through classical methods. wiley.com However, modern synthetic methodologies, such as palladium-catalyzed direct arylation, have been developed to achieve regioselective functionalization at the 4-position of the 1,3-benzodioxole ring. wiley.com These reactions often require specific catalysts and conditions to overcome the inherent preference for 5-substitution. wiley.com

Recent advancements in photoredox catalysis have enabled novel C-H functionalization reactions of 1,3-benzodioxoles. rsc.orgrsc.orgresearchgate.net For example, the direct single-electron oxidation of 1,3-benzodioxoles can generate a 1,3-benzodioxol-2-yl radical, which can then participate in various coupling reactions. rsc.orgresearchgate.net This approach allows for the introduction of functional groups at the C2 position of the dioxole ring. d-nb.info

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1,3-Benzodioxole

| Reaction | Reagents | Major Product | Reference |

| Bromination | Br₂ | 5-bromo-1,3-benzodioxole | wku.edu |

| Nitration | HNO₃/H₂SO₄ | 5-nitro-1,3-benzodioxole | |

| Acylation | Acyl chloride/Lewis acid | 5-acyl-1,3-benzodioxole | wiley.com |

| Direct Arylation | Aryl bromide, Pd catalyst | 4-aryl-1,3-benzodioxole | wiley.com |

Stability and Degradation Pathways of the Dioxole Ring

The 1,3-benzodioxole ring is relatively stable under standard conditions. cymitquimica.com However, it can undergo degradation through various metabolic and chemical pathways.

One of the primary degradation pathways involves the O-dealkylation of the methylenedioxy group. nih.gov This process, often catalyzed by cytochrome P450 enzymes, leads to the formation of catechol (1,2-dihydroxybenzene) derivatives. wikipedia.orgnih.gov The initial step is believed to be the monooxygenation of the methylenic carbon to a 2-hydroxy derivative, which can then be further metabolized. nih.gov This metabolic cleavage of the methylenedioxy ring is a key step in the catabolism of many natural products containing this moiety. researchgate.net

The methylenedioxy group can also be a site of oxidative metabolism, leading to the formation of various metabolites. For instance, the microsomal metabolism of 1,3-benzodioxoles can generate carbon monoxide, with the methylenic carbon being the source of the carbon atom. nih.gov This process is thought to proceed through a 2-hydroxyphenyl formate (B1220265) intermediate. nih.gov

In addition to enzymatic degradation, the stability of the 1,3-benzodioxole ring can be influenced by substituents on the aromatic ring. The presence of the methylenedioxy group has been observed to have a stabilizing effect in certain chemical contexts. researchgate.net For example, in studies on the stability of synthetic cathinones, the methylenedioxy group was found to significantly stabilize the molecule. researchgate.net

The degradation of the methylenedioxy ring is not limited to biological systems. Certain bacteria have been shown to possess enzymes capable of cleaving the methylenedioxy ring, often through a mechanism involving tetrahydrofolate-dependent enzymes. researchgate.netnih.gov

Table 2: Major Degradation Products of the 1,3-Benzodioxole Ring

| Degradation Pathway | Key Intermediate/Product | Catalyzing System | Reference |

| O-Dealkylation | Catechol derivatives | Cytochrome P450 enzymes | nih.gov |

| Oxidative Metabolism | 2-Hydroxyphenyl formate, Carbon monoxide | Microsomal enzymes | nih.gov |

| Bacterial Degradation | Protocatechuic acid | Tetrahydrofolate-dependent enzymes | nih.gov |

Reactivity of the Hex-5-enyl Side Chain

The hex-5-enyl side chain of 5-hex-5-enyl-1,3-benzodioxole provides a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Olefin Metathesis Reactions

The terminal double bond of the hex-5-enyl chain is a prime substrate for olefin metathesis reactions, a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. researchgate.netorganic-chemistry.org

Ring-Closing Metathesis (RCM): While this compound itself does not have a second double bond in a suitable position for intramolecular RCM, derivatives of safrole (a related compound with a propenyl side chain) have been utilized in RCM reactions to synthesize cyclic structures. organic-chemistry.orgbibis.irorganic-chemistry.org This suggests that if a second olefin were introduced into the molecule, RCM could be a viable strategy for constructing cyclic systems fused to the benzodioxole core.

Cross-Metathesis (CM): The terminal alkene of the hex-5-enyl group can readily participate in cross-metathesis reactions with other olefins. organic-chemistry.orgnih.gov This allows for the extension and functionalization of the side chain. For example, cross-metathesis with a functionalized alkene can introduce new functional groups at the end of the side chain. The selectivity of cross-metathesis reactions can be influenced by the choice of catalyst and the nature of the coupling partner. researchgate.net Ruthenium-based catalysts, such as Grubbs catalysts, are commonly employed for these transformations. organic-chemistry.org

Intramolecular Cyclization Pathways

The hex-5-enyl side chain is well-suited for various intramolecular cyclization reactions, leading to the formation of new ring systems.

Radical Cyclizations: The terminal alkene can act as a radical acceptor in intramolecular radical cyclization reactions. researchgate.netasianpubs.orgvietnamjournal.ru For instance, a radical generated elsewhere in the molecule can add to the double bond, initiating a cyclization cascade. Such reactions have been used in the synthesis of complex natural products containing the 1,3-benzodioxole motif. researchgate.net The regioselectivity of the cyclization (i.e., the size of the ring formed) can often be controlled by the reaction conditions and the nature of the radical precursor.

Palladium-Catalyzed C-H Activation and Alkene Functionalization

Palladium catalysis offers a powerful platform for the functionalization of both the C-H bonds and the double bond of the hex-5-enyl side chain.

Wacker-Type Cyclization: The terminal alkene is a suitable substrate for Wacker-type oxidative cyclization reactions. chempedia.inforesearchgate.netnih.govillinois.edu In the presence of a palladium catalyst and an oxidant, the alkene can be activated towards nucleophilic attack by an internal nucleophile. If a suitable nucleophile is present on the benzodioxole ring or an adjacent part of the molecule, this can lead to the formation of a heterocyclic ring. The classic Wacker oxidation converts a terminal alkene to a methyl ketone. chempedia.info

Palladium-Catalyzed C-H Activation: While the searched literature primarily focuses on the C-H activation of the aromatic ring of 1,3-benzodioxole, palladium-catalyzed C-H activation of the alkyl chain is also a theoretical possibility. wiley.comresearchgate.net Such reactions could lead to the direct introduction of functional groups along the hexenyl chain, although this would likely require specific directing groups to control regioselectivity.

Table 3: Potential Reactions of the Hex-5-enyl Side Chain

| Reaction Type | Description | Potential Products |

| Cross-Metathesis | Reaction with another alkene to form a new double bond. | Elongated or functionalized side chain. |

| Radical Cyclization | Intramolecular addition of a radical to the double bond. | Cyclic structures fused to the benzodioxole core. |

| Wacker-Type Cyclization | Palladium-catalyzed oxidative cyclization. | Heterocyclic rings or ketones. |

Photochemical Transformations of this compound Analogues

The study of analogues, such as safrole, provides significant insight into the photochemical behavior of this compound. researchgate.net These compounds, possessing a benzodioxole core and an unsaturated alkyl side chain, exhibit a range of light-induced reactions. mdpi.com Natural molecules like these can undergo photoinduced isomerization, cyclization, and dimerization. mdpi.com

Photoinduced Isomerization and Rearrangement Mechanisms

Upon exposure to ultraviolet (UV) radiation, analogues of this compound undergo significant structural changes. A key analogue, safrole (5-(2-propenyl)-1,3-benzodioxole), has been shown to experience UV-induced rotation of its allyl group when isolated in a cryogenic matrix. rsc.org This process represents a conformational isomerization, where different spatial arrangements of the molecule are interconverted by light energy. rsc.org

For analogues with an exocyclic C=C double bond, such as isoeugenol, conformer-selective E/Z geometrical isomerizations can be induced by tuning the wavelength of the UV laser light. researchgate.net This allows for precise control over the isomeric state of the molecule. The isomerization of allylbenzenes like safrole to their more stable conjugated isomers (e.g., isosafrole) is a critical reaction, often catalyzed by bases at high temperatures, but photochemical methods offer an alternative pathway. researchgate.net These rearrangements can proceed through various mechanisms, including sigmatropic shifts, and may involve the formation of transient intermediates. osti.govthieme-connect.de The specific pathway is often dependent on the substitution pattern of the molecule and the reaction conditions. thieme-connect.de

Table 1: Summary of Photoinduced Isomerization in Benzodioxole Analogues

| Analogue | Type of Isomerization | Inducing Condition | Observed Mechanism/Process | Reference |

|---|---|---|---|---|

| Safrole | Conformational (Allyl group rotation) | UV Irradiation (in cryogenic matrix) | Rotation of the allyl substituent. | rsc.org |

| Isoeugenol | Geometrical (E/Z) | Tunable UV Laser (310-298 nm) | Selective interconversion between E and Z isomers. | researchgate.net |

| Safrole/Eugenol | Positional (Allyl to Propenyl) | Base Catalysis (for comparison) | Shift of double bond into conjugation with the aromatic ring. | researchgate.net |

| General Allylbenzenes | Rearrangement | Photochemical | Can involve dynamic radical processes and sigmatropic shifts. | osti.govthieme-connect.de |

Photolytic Cleavage and Radical Generation

In addition to isomerization, UV irradiation can induce the cleavage of chemical bonds (photolysis), leading to the formation of highly reactive radical intermediates. unipv.it For phenolic analogues like eugenol, photolysis can proceed via an H-atom shift from the hydroxyl group or through the cleavage of the O-CH3 bond to produce phenoxy radicals. researchgate.net These primary radicals can then undergo further reactions, such as recombination to form complex dienones, which in turn can ring-open to generate long-chain conjugated ketenes. researchgate.net

The generation of radical species is a common feature in the photochemistry of these compounds. rsc.org The process can be initiated by the homolytic cleavage of a weak bond upon photoexcitation. unipv.it The presence of these transient radical intermediates can be confirmed through radical trapping experiments. For instance, the introduction of a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) into a reaction mixture can intercept and stabilize the radicals, allowing for their detection by techniques such as high-resolution mass spectrometry (HRMS). nih.gov Radical clock experiments, where a radical is designed to undergo a rapid, predictable intramolecular reaction (like cyclization), can also provide evidence for the formation of specific radical intermediates, such as a hex-5-enyl radical cyclizing to a cyclopentylmethyl radical. nih.gov The kinetics of photolytic cleavage are sensitive to the molecular structure, with certain substituents dramatically increasing the rate of bond breaking. nih.gov

Matrix Isolation Studies for Reactive Intermediates

Matrix isolation is a powerful technique used to study highly reactive molecules, radicals, and other transient intermediates that have fleeting lifetimes under normal conditions. uni-heidelberg.debeilstein-journals.org The method involves trapping the species of interest in a rigid, inert cryogenic matrix, typically a frozen noble gas like argon or nitrogen, at very low temperatures (e.g., 13 K). uni-heidelberg.deresearchgate.net This environment immobilizes the intermediates, preventing them from reacting further and allowing them to be characterized using standard spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy. uni-heidelberg.de